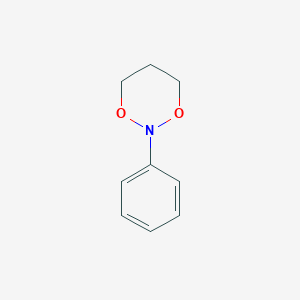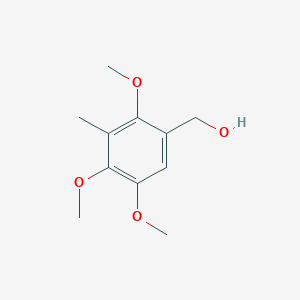![molecular formula C20H16N2O5S B303421 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, also known as DMQD, is a synthetic compound that has been widely studied for its potential applications in various fields of research. DMQD is a thiazoloquinazoline derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Wirkmechanismus
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione exerts its biological effects through various mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation, including Nrf2 and NF-κB, respectively.
Biochemical and Physiological Effects:
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-angiogenic properties. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potent antioxidant agent. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, making it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its potent antitumor activity against a wide range of cancer cell lines. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective and cardioprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative and cardiovascular diseases. However, one of the limitations of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, including the development of more efficient synthesis methods, the elucidation of its molecular mechanisms of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, the development of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione analogs with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.
Synthesemethoden
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-bromo-1,3-dimethoxybenzene to form 2-(2-bromo-1,3-dimethoxyphenylamino)benzamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-bromo-1,3-dimethoxyphenylamino)-1,3-thiazole-4-carboxamide, which is further reacted with 4-methoxybenzaldehyde to form 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been extensively studied for its potential applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit cardioprotective effects against ischemia-reperfusion injury, making it a potential therapeutic agent for the treatment of cardiovascular diseases.
Eigenschaften
Produktname |
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione |
|---|---|
Molekularformel |
C20H16N2O5S |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(2Z)-7,8-dimethoxy-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
InChI |
InChI=1S/C20H16N2O5S/c1-25-12-6-4-11(5-7-12)8-17-19(24)22-18(23)13-9-15(26-2)16(27-3)10-14(13)21-20(22)28-17/h4-10H,1-3H3/b17-8- |
InChI-Schlüssel |
DLYYHAYCMZXNFD-IUXPMGMMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)
![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)